![molecular formula C6H6N4OS B2716648 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 210051-31-3](/img/structure/B2716648.png)

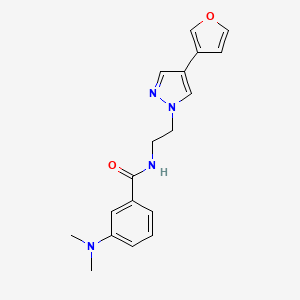

2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

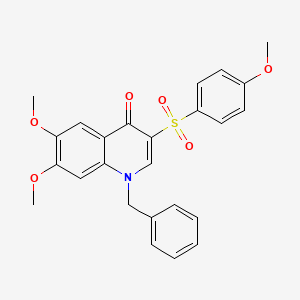

2-Hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4(3H)-ones . These compounds have been designed and synthesized as potential antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .

Synthesis Analysis

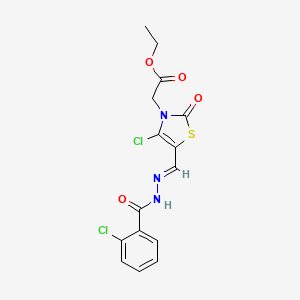

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine . Another approach involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide . This method is characterized by step economy, reduced catalyst loading, and easy purification .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones can be synthesized via a one-pot reaction from 2H-thieno[2,3-d][1,3]oxazine-2,4(1H)-diones, aromatic aldehydes, and benzylamine or 4-hydroxylbenzylamine . Another approach involves a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Applications De Recherche Scientifique

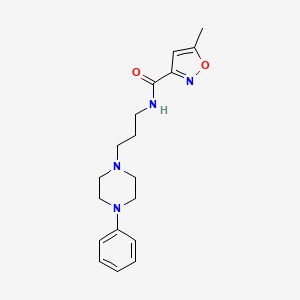

Anticancer Activity

The synthesis of derivatives based on 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one has led to promising results in the field of cancer research. Several compounds exhibited potent anticancer activity against various cell lines, including prostate cancer (PC3), lung carcinoma (A549), and hepatocellular carcinoma (HepG2) . Notably, benzothienopyrimidine derivatives incorporating thioxoethanethioamide, pyrimidotetrazine carbothioamide, and hydrazinylglycine moieties demonstrated high activity against PC3 or A549 cell lines. Additionally, thienopyrimidotriazine derivatives and their thienopyrimidinone analogues were preferentially active against these two cell lines.

Antitubercular Potential

Thieno[2,3-d]pyrimidin-4(3H)-ones, a class of compounds derived from 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, have shown promise as antitubercular agents. Specifically, compound 13b and 29e exhibited excellent antimycobacterial activity, with minimal inhibitory concentrations (MIC) in the range of 6–8 μM . This suggests that these derivatives could play a crucial role in combating tuberculosis.

Antibacterial and Antifungal Properties

While exploring the biological activity of thieno[2,3-d]pyrimidin-4(3H)-ones, researchers discovered that these compounds possess antibacterial and antifungal properties . Although further studies are needed to fully understand their mechanism of action, this finding highlights their potential in addressing infectious diseases.

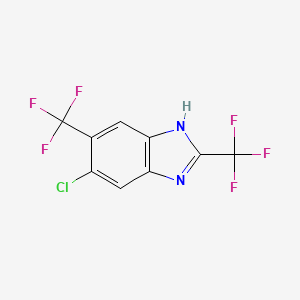

Kinase Inhibition

Certain thienopyrimidine derivatives, including those derived from 2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one, have been investigated as kinase inhibitors. These compounds may play a role in modulating cellular signaling pathways, making them relevant in drug discovery and targeted therapies .

Antioxidant and Anti-Inflammatory Effects

The rigid scaffold of thieno[2,3-d]pyrimidine offers opportunities for developing compounds with antioxidant and anti-inflammatory properties. Although specific derivatives need further exploration, this class of molecules holds promise for mitigating oxidative stress and inflammation-related conditions .

CNS Protection and Neuroprotection

Thieno[2,3-d]pyrimidines have been studied for their potential in central nervous system (CNS) protection. While the exact mechanisms remain to be elucidated, these compounds may offer neuroprotective effects, making them relevant in neurodegenerative disease research .

Mécanisme D'action

Target of Action

Similar thienopyrimidine derivatives have been reported to exhibit inhibitory activity against epidermal growth factor receptor (egfr/erbb-2) tyrosine kinase .

Mode of Action

It is known that thienopyrimidine derivatives can interact with their targets and cause changes that lead to their observed biological activities .

Biochemical Pathways

Similar thienopyrimidine derivatives have been reported to inhibit selectively the pi3k pathway .

Pharmacokinetics

Similar thienopyrimidine derivatives have been reported to have good pharmacokinetic parameters .

Result of Action

Similar thienopyrimidine derivatives have been reported to exhibit anticancer activity against various cancer cell lines .

Action Environment

It is known that the activities of similar compounds can be influenced by various factors, including the presence of substituents in certain positions .

Propriétés

IUPAC Name |

2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c7-10-6-8-4(11)3-1-2-12-5(3)9-6/h1-2H,7H2,(H2,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFRABEQBPYRUPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1C(=O)NC(=N2)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydrazinyl-3H-thieno[2,3-d]pyrimidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B2716568.png)

![4-(2-Methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2716571.png)

![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)

![Tert-butyl N-[(1-carbamimidoylpiperidin-4-yl)methyl]carbamate;sulfuric acid](/img/structure/B2716580.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2716583.png)